molecular formula C10H11ClOS B1350107 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal CAS No. 56421-90-0

2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal

Cat. No.: B1350107
CAS No.: 56421-90-0
M. Wt: 214.71 g/mol
InChI Key: ATFFNOSBGHNMPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal typically involves the reaction of 4-chlorothiophenol with 2-methylpropanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFFNOSBGHNMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377673
Record name 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56421-90-0
Record name 2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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